molecular formula C13H19NO · HCl B1164677 α-Methylaminohexanophenone (hydrochloride)

α-Methylaminohexanophenone (hydrochloride)

Cat. No. B1164677
M. Wt: 241.8
InChI Key: YUFBJCMTGDQNBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

α-Methylaminohexanophenone is a substituted cathinone that is structurally similar to methcathinone, a psychoactive stimulant that is a controlled substance in the United States and other countries. It differs from methcathinone by having a butyl, rather than methyl, side chain. The physiological and toxicological properties of α-methylaminohexanophenone have not been established. This compound is intended for forensic applications. This product is a qualified Reference Material (RM) that has been manufactured and tested to meet ISO17025 and Guide 34 guidelines. These materials are tested using validated analytical methods on qualified instrumentation to ensure traceability of measurements. All traceable RMs may be distinguished by their CofAs and can be downloaded below using the batch number located on the product label. For a representative CofA please contact our technical support.

Scientific Research Applications

Chemical Transformations and Synthesis

  • α-Methylaminohexanophenone (hydrochloride) and its derivatives can be involved in complex chemical transformations, such as in the synthesis of [60]fullereno[1′,2′:4,5]oxazolidin-2-one through base-induced α-elimination from substituted O-4-nitrophenylsulfonylhydroxamic acids (Banks et al., 1994).

Cross-Coupling Reactions 2. It has been used in cross-coupling reactions, as demonstrated in the iodine-catalyzed oxidative cross-coupling of methyl ketones and benzamidines hydrochloride, which constructs α-ketoimides under metal-free and peroxide-free conditions (Wu et al., 2014).

Biotechnological Synthesis 3. In biotechnology, α-Methylaminohexanophenone (hydrochloride) has been utilized in the synthesis of designer drug metabolites, such as in the production of 4'-hydroxymethyl-alpha-pyrrolidinohexanophenone using fission yeast expressing human cytochrome P450 2D6 (Peters et al., 2009).

Chemical Sensing Applications 4. It has also found application in the development of chemical sensors, like the creation of a highly sensitive p-nitrophenol chemical sensor using crystalline α-MnO2 nanotubes (Wu et al., 2014).

properties

Product Name

α-Methylaminohexanophenone (hydrochloride)

Molecular Formula

C13H19NO · HCl

Molecular Weight

241.8

InChI

InChI=1S/C13H19NO.ClH/c1-3-4-10-12(14-2)13(15)11-8-6-5-7-9-11;/h5-9,12,14H,3-4,10H2,1-2H3;1H

InChI Key

YUFBJCMTGDQNBT-UHFFFAOYSA-N

SMILES

O=C(C(NC)CCCC)C1=CC=CC=C1.Cl

synonyms

Hexedrone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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